2-[3-(3-Ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-[3-(sulfooxy)butyl]benzothiazolium hydroxide inner salt
Description
Chemical Structure and Properties
The compound 2-[3-(3-Ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-[3-(sulfooxy)butyl]benzothiazolium hydroxide inner salt (CAS 52525-55-0) is a benzothiazolium-based inner salt characterized by:
- Two benzothiazolium moieties: One bearing a 3-ethyl group and a conjugated propenyl chain, and the other substituted with a 3-(sulfooxy)butyl group.
- Inner salt structure: The hydroxide counterion balances the positive charge on the benzothiazolium nitrogen, enhancing solubility in polar solvents .
- Functional groups: The sulfooxy group (-OSO₃⁻) contributes to hydrophilicity, while the ethyl and methyl groups influence steric and electronic properties.
Properties
IUPAC Name |
4-[2-[(E,3E)-3-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butan-2-yl sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S3/c1-4-25-19-9-5-7-11-21(19)31-23(25)15-17(2)16-24-26(14-13-18(3)30-33(27,28)29)20-10-6-8-12-22(20)32-24/h5-12,15-16,18H,4,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFOYDLYFBNRGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC(=CC3=[N+](C4=CC=CC=C4S3)CCC(C)OS(=O)(=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C/C(=C/C3=[N+](C4=CC=CC=C4S3)CCC(C)OS(=O)(=O)[O-])/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52525-55-0 | |
| Record name | 2-[3-(3-Ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-[3-(sulfooxy)butyl]benzothiazolium hydroxide inner salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 2-[3-(3-Ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-[3-(sulfooxy)butyl]benzothiazolium hydroxide inner salt is a complex organic molecule belonging to the benzothiazole family. Its unique structure, characterized by a benzothiazole moiety, a propenyl group, and a sulfonated butyl side chain, suggests significant potential for various biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as with a molecular weight of approximately 506.46 g/mol . The presence of functional groups such as sulfonate enhances its solubility and reactivity in biological systems, which is crucial for its pharmacological applications.
Biological Activities
Benzothiazole derivatives are known for their diverse biological activities. The specific compound under consideration has shown promise in several areas:
- Antimicrobial Activity : Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives synthesized from benzothiazole have been evaluated for their ability to inhibit bacterial growth and show varying degrees of effectiveness against different strains .
- Antiviral Properties : Some studies have reported that benzothiazole compounds possess antiviral properties. A related compound demonstrated an EC50 value of 10.8 μg/mL , indicating potent antiviral activity .
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes, such as dihydropteroate synthase (DHPS), has been investigated. This inhibition is relevant in the context of developing treatments for bacterial infections .
Synthesis
The synthesis of benzothiazolium compounds typically involves several steps, including:
- Formation of the Benzothiazole Core : This is often achieved through cyclization reactions involving thiourea and appropriate aldehydes or ketones.
- Introduction of Substituents : Electrophilic substitution reactions are commonly used to introduce various functional groups onto the benzothiazole ring, enhancing biological activity .
- Final Modifications : The final steps may involve sulfonation or other modifications to improve solubility and bioavailability.
Case Studies
Several studies have focused on the biological activity of related benzothiazole compounds:
- Antimicrobial Evaluation : A series of benzothiazole derivatives were synthesized and tested against various microbial strains. Results indicated that modifications at the benzothiazole core significantly influenced antimicrobial efficacy, with some compounds exhibiting MIC values as low as 0.5 μg/mL against resistant strains .
- Molecular Docking Studies : Docking studies have been conducted to predict the binding affinity of these compounds to target enzymes and receptors. For example, molecular docking simulations indicated strong binding interactions between synthesized benzothiazoles and DHPS, supporting their potential as enzyme inhibitors .
Comparative Analysis
A comparison of related compounds highlights the unique properties of the target compound:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Benzothiazole | Aromatic heterocyclic | Parent compound; used in pharmaceuticals |
| Benzoxazole | Aromatic heterocyclic (O instead S) | Similar biological activities; used in dyes |
| Thiazole | Five-membered ring | Primarily used in agrochemicals |
| Isoquinoline | Aromatic heterocyclic | Related structure; used in various pharmaceuticals |
The distinctive combination of sulfur within an aromatic system in benzothiazolium compounds contributes to their specific reactivity and biological activity profile.
Scientific Research Applications
Antimicrobial Activity
Recent studies highlight the antimicrobial properties of benzothiazole derivatives, including the target compound. Research indicates that benzothiazole-based compounds exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis. For instance, a review discussed the synthesis of novel benzothiazole derivatives with potent anti-tubercular activity, demonstrating the scaffold's utility in developing new antimicrobial agents .
Pharmacological Applications
The compound has been investigated for its potential in targeting specific receptors in neuropsychiatric disorders. A study focused on synthesizing benzothiazole analogues aimed at dopamine D4 receptors (D4R), showing promising binding affinities and selectivity . This suggests that similar derivatives could be explored for therapeutic applications in treating conditions like schizophrenia and substance use disorders.
Fluorescent Probes
The compound's structure allows it to function as a fluorescent probe for detecting bisulfite ions. Research has demonstrated that benzothiazole inner salts can be utilized for selective recognition of bisulfite in biological samples, highlighting their potential in environmental monitoring and food safety testing .
Synthetic Pathways
The synthesis of this compound can be achieved through various methods, including:
- Knoevenagel Condensation : A key reaction used to form the benzothiazole framework.
- Molecular Hybridization Techniques : Employed to combine different pharmacophores into a single molecule .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of the target compound with structurally or functionally related benzothiazolium derivatives.
Table 1: Structural and Functional Comparison
Key Comparison Points
Structural Variations
- Heteroatom Differences : The target compound uses sulfur in the benzothiazolium core, while 63907-45-9 replaces it with selenium, altering electronic properties and reactivity .
- Substituent Chains : The 3-(sulfooxy)butyl group in the target compound contrasts with shorter chains (e.g., sulfopropyl in 64285-48-9 ), affecting solubility and steric bulk .
Counterion and Solubility
- The target’s hydroxide inner salt offers better aqueous solubility compared to bromides (e.g., plant-growth modulators in ) or iodides (e.g., crystal structures in ).
Applications
- Synthetic Utility : Unlike BT-SeCF2H, which is tailored for difluoromethylselenylation , the target compound’s sulfooxy group may make it suitable for hydrophilic reaction environments.
- Biological Activity : While the target compound’s biological effects are unspecified, benzothiazolium bromides show dual growth inhibition/stimulation in plants at low/high concentrations .
Physicochemical Properties
- Polar Surface Area (PSA) : Compounds like 63907-45-9 have PSA ~73.55, suggesting moderate polarity , whereas the target’s sulfooxy group likely increases PSA further.
- Thermal Stability : Inner salts (e.g., target compound) often exhibit higher thermal stability than ionic salts (e.g., iodides in ).
Research Findings and Data
Material Science Relevance
- Benzothiazolium salts with extended conjugation (e.g., propenyl chains in the target) are promising for optoelectronic materials due to π-π stacking, as seen in crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
